5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
Description
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic chromene-based ester derivative with a complex molecular architecture. The compound features a 4H-chromen-4-one core substituted with a phenyl group at position 2, a hydroxyl group at position 5, and a (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate ester at position 5.
Structural determination of such compounds typically employs X-ray crystallography tools like the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule and macromolecular structure resolution .
Properties
Molecular Formula |
C27H25NO7S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C27H25NO7S/c1-16(2)26(28-36(32,33)20-11-9-17(3)10-12-20)27(31)34-19-13-21(29)25-22(30)15-23(35-24(25)14-19)18-7-5-4-6-8-18/h4-16,26,28-29H,1-3H3/t26-/m0/s1 |
InChI Key |
ZIFTUWORMFTAEC-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a chromone scaffold and then introduce the amino acid side chain.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include esterification, amidation, and sulfonation.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like acyl chlorides, amines, and sulfonating agents are used in its synthesis.
Major Products: The primary product is the target compound itself, but intermediates and byproducts may also form.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate is with a molecular weight of approximately 507.57 g/mol. The compound features a chromene ring system, which is known for its diverse biological activities.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. The chromene scaffold is known to interact with various biological targets, potentially inhibiting tumor growth and proliferation. Studies have shown that modifications to the chromene structure can enhance its efficacy against specific cancer cell lines .
- Anti-inflammatory Effects : Compounds similar to 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .
- Antioxidant Properties : The antioxidant capacity of this compound can be attributed to the presence of hydroxyl groups, which can scavenge free radicals. This activity is crucial for developing supplements or drugs aimed at reducing oxidative stress-related diseases .
Pharmacological Studies
- Mechanism of Action : The mechanism by which this compound exerts its effects involves modulation of signaling pathways related to apoptosis and cell cycle regulation. Research indicates that it may influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression .
- Bioavailability and Pharmacokinetics : Studies assessing the pharmacokinetics of similar compounds suggest that modifications can enhance bioavailability and therapeutic efficacy. Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is essential for developing effective formulations .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a derivative of this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The compound induced apoptosis through caspase activation, highlighting its potential as a lead compound for further development .
- Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential utility in managing inflammatory diseases .
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- It could modulate enzyme activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the chromene-4-one family, which includes derivatives with modifications to the hydroxyl, phenyl, or ester groups. Key structural analogues and their distinguishing features are outlined below:
Key Observations:
Sulfonamide Functionalization: The sulfonamide group in the target compound may enhance binding to enzymatic active sites (e.g., tyrosine kinases or proteases) compared to non-sulfonylated chromenes like daidzein. Sulfonamide derivatives of flavonoids are known for improved pharmacokinetic properties, such as increased metabolic stability .
Stereochemical Specificity: The (2S) configuration of the butanoate ester could influence chiral recognition in biological systems, distinguishing it from racemic or non-chiral analogues.
Computational and Crystallographic Insights
While direct data on the compound is lacking, SHELX-based methodologies (e.g., SHELXL for refinement, SHELXD for structure solution) are standard for resolving similar small-molecule structures . For example:
Biological Activity
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate, a complex chromene derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₇H₁₈N₄O₅S
- Molecular Weight : 378.41 g/mol
- CAS Number : 956793-68-3
The biological activity of this compound can be attributed to its structural features, particularly the chromene moiety, which is known for various pharmacological effects. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterases and cyclooxygenase enzymes, which are crucial in neurodegenerative diseases and inflammation respectively .
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases .
- Cytotoxic Effects : Studies have indicated that this compound exhibits cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
Numerous studies have evaluated the biological activity of related compounds and derivatives:
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Hydroxy-4-oxo-2-phenylchromene | AChE | 15.2 - 34.2 | |
| 5-Hydroxy Derivative | BChE | 9.2 | |
| Chromene Derivative | COX-2 | Moderate Inhibition |
These findings highlight the compound's potential effectiveness in modulating enzymatic activity relevant to Alzheimer's disease and inflammatory conditions.
Case Studies
- Anticancer Activity : In a study assessing various chromene derivatives, significant cytotoxic effects were observed against MCF-7 breast cancer cells, with some derivatives exhibiting IC₅₀ values as low as 10 µM .
- Neuroprotective Effects : Another investigation demonstrated that certain derivatives could protect neuronal cells from oxidative damage, suggesting therapeutic implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of 5-Hydroxy-4-oxo-2-phenylchromene is pivotal in determining its biological activity. Variations in substituents on the chromene ring significantly influence its interaction with biological targets:
- Electron-Withdrawing Groups : Enhance inhibitory activity against cholinesterases.
- Hydroxyl Groups : Contribute to antioxidant properties by stabilizing free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
